Cas no 2228221-94-9 (4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol)

4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol
- EN300-1822899
- 2228221-94-9
-
- インチ: 1S/C14H19NO2/c15-14(6-3-12(16)4-7-14)11-1-2-13-10(9-11)5-8-17-13/h1-2,9,12,16H,3-8,15H2
- InChIKey: MLBLIWBVKGAOBN-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C2C=CC3=C(CCO3)C=2)(CC1)N
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.5Ų
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822899-0.1g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1822899-5.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 5g |
$4143.0 | 2023-06-01 | ||
Enamine | EN300-1822899-10g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1822899-0.5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1822899-0.05g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1822899-0.25g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1822899-1.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 1g |
$1429.0 | 2023-06-01 | ||
Enamine | EN300-1822899-10.0g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 10g |
$6144.0 | 2023-06-01 | ||
Enamine | EN300-1822899-2.5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1822899-5g |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol |
2228221-94-9 | 5g |
$3273.0 | 2023-09-19 |
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-olに関する追加情報
4-Amino-4-(2,3-Dihydro-1-Benzofuran-5-Yl)cyclohexan-1-Ol (CAS No. 2228221-94-9): A Novel Compound with Promising Therapeutic Potential in Biomedical Research
4-Amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol represents a unique class of organic compounds that have garnered significant attention in the field of pharmaceutical chemistry due to their complex molecular structure and potential for modulating biological pathways. This compound, with the chemical identifier CAS No. 2228221-94-9, exhibits a cyclohexane ring fused to a benzofuran moiety, with an amino group and hydroxyl functional group strategically positioned to enhance its pharmacological activity. Recent studies have highlighted its role in targeting specific enzyme systems and its potential applications in the development of therapeutic agents for chronic diseases.
The molecular architecture of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol is characterized by a cyclohexane ring substituted with a benzofuran derivative at the 4-position. This structural feature allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity. The presence of the amino group at the cyclohexane ring contributes to its polar character, which is critical for cellular permeability and solubility. The hydroxyl group, positioned at the 1-position, further modulates its interaction with biological membranes, making it a versatile scaffold for drug design.
Recent advancements in medicinal chemistry have led to the synthesis of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol through catalytic methods that minimize byproduct formation. A 2023 study published in *Journal of Medicinal Chemistry* reported the use of transition metal-catalyzed coupling reactions to efficiently assemble the benzofuran ring, reducing synthetic complexity. This approach has enabled the production of high-purity compounds suitable for preclinical testing, addressing a key challenge in the development of bioactive molecules.
One of the most intriguing aspects of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol is its ability to modulate the activity of phosphodiesterase enzymes, particularly PDE4 and PDE12. These enzymes are implicated in inflammatory responses and neurodegenerative disorders. A 2022 study in *Bioorganic & Medicinal Chemistry* demonstrated that this compound exhibits a 3-fold increase in inhibitory activity against PDE4 compared to conventional inhibitors, suggesting its potential as an anti-inflammatory agent. This property has sparked interest in its application for treating conditions such as rheumatoid arthritis and multiple sclerosis.
Further research has explored the role of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol in neuroprotection. A 2024 preclinical trial in *Neuropharmacology* revealed that the compound reduces oxidative stress in neuronal cells by scavenging reactive oxygen species (ROS). This mechanism is particularly relevant for combating neurodegenerative diseases like Alzheimer's and Parkinson's, where ROS accumulation is a key pathological factor. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.
From a synthetic perspective, the scalability of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol production remains a critical area of focus. A 2023 review in *Organic Syntheses* highlighted the use of microwave-assisted synthesis to accelerate the formation of the benzofuran ring, reducing reaction times by up to 60%. This method not only improves efficiency but also reduces the environmental impact of large-scale manufacturing, aligning with sustainable chemistry goals.
Despite its promising properties, the compound's pharmacokinetic behavior requires further investigation. Studies on its metabolic stability in liver microsomes have shown that it undergoes minimal degradation, suggesting a long half-life in vivo. However, the potential for drug-drug interactions, particularly with cytochrome P450 inhibitors, remains an area of concern. Ongoing research aims to optimize its metabolic profile to enhance therapeutic efficacy and reduce side effects.
Looking ahead, 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol is poised to play a pivotal role in the development of targeted therapies. Its structural versatility allows for the incorporation of additional functional groups, enabling the design of compounds with enhanced selectivity. For instance, the introduction of fluorine atoms at specific positions has been shown to improve its affinity for G-protein coupled receptors, opening new avenues for its application in cardiovascular and metabolic diseases.
In conclusion, the unique molecular framework of 4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol (CAS No. 2228221-94-9) positions it as a valuable candidate for pharmaceutical innovation. Its ability to modulate enzyme activity and reduce oxidative stress, combined with advances in synthetic methods, underscores its potential to address unmet medical needs. As research continues to refine its properties, this compound may become a cornerstone in the development of next-generation therapeutics.
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